Neu5Ac2-alpha-PNP
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Description
Neu5Ac2-alpha-PNP is a useful research compound. Its molecular formula is C17H21N2NaO11 and its molecular weight is 452.348. The purity is usually 95%.
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Mechanism of Action
Neu5Ac2-alpha-PNP, also known as 2-O-(P-Nitrophenyl)-Alpha-D-N-Acetylneuraminic Acid, Sodium Salt, X Hydrate, is a compound of interest in the field of proteomics research .
Target of Action
The primary target of this compound is the influenza virus hemagglutinin (HA), which is expressed in transfected human cells . HA is a viral surface protein that plays a crucial role in the infection process of the influenza virus.
Mode of Action
This compound interacts with its target, the influenza virus hemagglutinin, by binding to it . This binding is essential for infection, making this compound a potential therapeutic complement or alternative to immuno-prophylaxis in the control of flu epidemics .
Biochemical Pathways
It’s known that sialic acid, a category to which this compound belongs, plays vital roles in intercellular adhesion, signaling, and microbial attachment .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the influenza virus by preventing the virus’s hemagglutinin from binding to the sialic acid receptor, which is essential for infection .
Action Environment
It’s known that the compound is stable at 4° c and has a melting point of >135° c (dec) .
Biochemical Analysis
Biochemical Properties
Neu5Ac2-alpha-PNP is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interact with influenza-virus hemagglutinin, which is expressed on the surface of stable transfected 293 T human cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with influenza-virus hemagglutinin, influencing its binding properties .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been shown that this compound can interact with influenza-virus hemagglutinin, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it has been shown to be involved in the synthesis of N-acetyl-d-neuraminic acid (Neu5Ac), a process that begins in the cytosol and involves the conversion of the synthesized Neu5Ac to an activated nucleotide saccharide form in the nucleus .
Properties
IUPAC Name |
sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBQAEXLKFXKPM-PYEZJKNYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N2NaO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858193 |
Source
|
Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123549-14-4 |
Source
|
Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.